Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate is a heterocyclic compound featuring a five-membered ring structure with nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cycloaddition of benzoyl azide with an alkene using a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group, in particular, can act as a protecting group, facilitating selective reactions at other sites on the molecule. This allows for precise modifications and the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Oxazoline: Another five-membered heterocycle with nitrogen and oxygen atoms, known for its biological activities.
Oxazolidine: Similar in structure but with different functional groups, used in various chemical applications.
Thiazole: Contains sulfur instead of oxygen, with distinct chemical properties and applications.
Uniqueness: Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
Eigenschaften
CAS-Nummer |
55134-75-3 |
---|---|
Molekularformel |
C8H17NO4Si |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
methyl 2-trimethylsilyloxy-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H17NO4Si/c1-11-8(10)7-5-6-9(12-7)13-14(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
LBYCQRMNGSAJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(O1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.